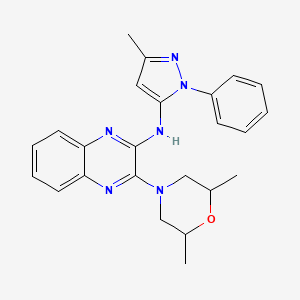
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, morpholine, and pyrazole derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a quinoxaline ring.
Cyclization reactions: to form the morpholine and pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: where the compound gains oxygen or loses hydrogen.
Reduction: where the compound gains hydrogen or loses oxygen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying enzyme interactions and cellular pathways.
Medicine: as a potential therapeutic agent for treating diseases.
Industry: in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might:
Bind to active sites: of enzymes, inhibiting their activity.
Modulate signaling pathways: by interacting with receptors or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: such as 2,3-diphenylquinoxaline.
Morpholine derivatives: like 4-(2,6-dimethylmorpholin-4-yl)aniline.
Pyrazole derivatives: such as 3-methyl-1-phenyl-1H-pyrazole.
Uniqueness
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C24H26N6O |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C24H26N6O/c1-16-13-22(30(28-16)19-9-5-4-6-10-19)27-23-24(29-14-17(2)31-18(3)15-29)26-21-12-8-7-11-20(21)25-23/h4-13,17-18H,14-15H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
WMEJPPWQZIUFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


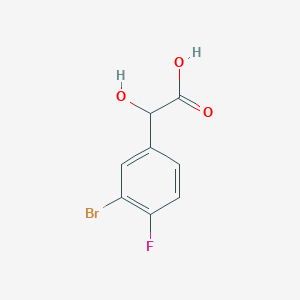
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
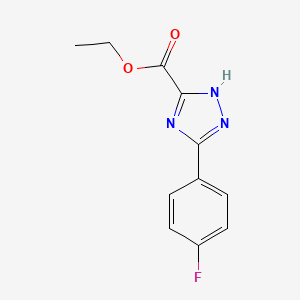

![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
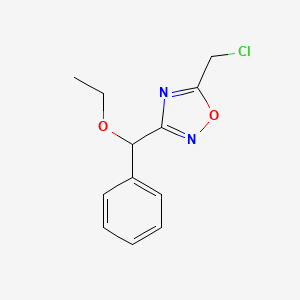
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)

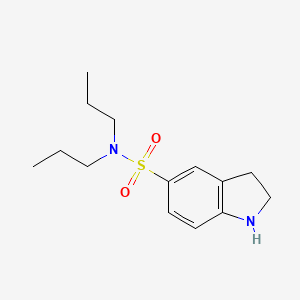
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
amine](/img/structure/B15096653.png)

